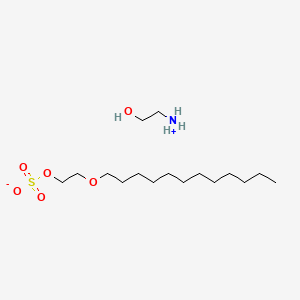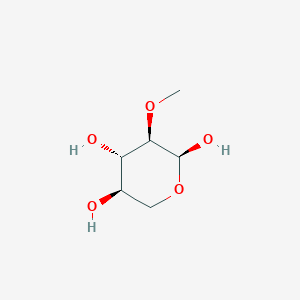
2-O-Methyl-alpha-D-xylopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-O-Methyl-alpha-D-xylopyranose is a methylated derivative of D-xylopyranose, a sugar molecule that is part of the hemicellulose structure in plant cell walls. This compound is characterized by the presence of a methoxy group (-OCH3) attached to the second carbon of the xylopyranose ring. It is a rare sugar with unique properties that make it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-O-Methyl-alpha-D-xylopyranose typically involves the methylation of D-xylopyranose. One common method is the use of methyl iodide (CH3I) in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale methylation reactions using similar reagents and conditions as in laboratory synthesis. Optimization of reaction parameters such as temperature, solvent, and reaction time would be crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 2-O-Methyl-alpha-D-xylopyranose can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols (RSH).
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-O-Methyl-alpha-D-xylopyranose has several applications in scientific research:
Biology: It serves as a probe to study the metabolism and transport of sugars in biological systems.
Mecanismo De Acción
The mechanism of action of 2-O-Methyl-alpha-D-xylopyranose involves its interaction with various enzymes and receptors in biological systems. It can act as a substrate or inhibitor for enzymes involved in carbohydrate metabolism, such as glycosidases and glycosyltransferases. The methoxy group can influence the binding affinity and specificity of these interactions, affecting the overall metabolic pathways .
Comparación Con Compuestos Similares
D-xylopyranose: The non-methylated form of the compound.
2-O-Acetyl-D-xylopyranose: Another derivative with an acetyl group instead of a methoxy group.
4-Methoxy-D-xylopyranose: A derivative with the methoxy group on the fourth carbon.
Uniqueness: 2-O-Methyl-alpha-D-xylopyranose is unique due to the specific position of the methoxy group, which can significantly alter its chemical reactivity and biological interactions compared to other derivatives .
Propiedades
Número CAS |
80299-47-4 |
|---|---|
Fórmula molecular |
C6H12O5 |
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
(2S,3R,4S,5R)-3-methoxyoxane-2,4,5-triol |
InChI |
InChI=1S/C6H12O5/c1-10-5-4(8)3(7)2-11-6(5)9/h3-9H,2H2,1H3/t3-,4+,5-,6+/m1/s1 |
Clave InChI |
UAXFCDNRLADBDZ-MOJAZDJTSA-N |
SMILES isomérico |
CO[C@@H]1[C@H]([C@@H](CO[C@@H]1O)O)O |
SMILES canónico |
COC1C(C(COC1O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



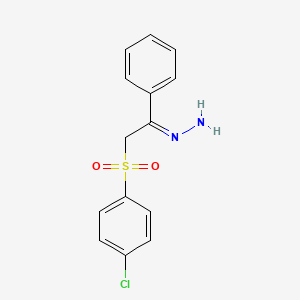
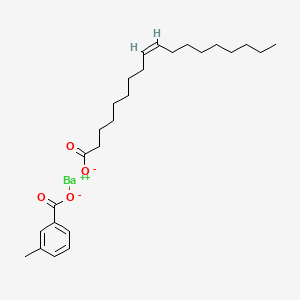
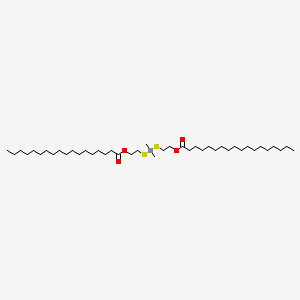
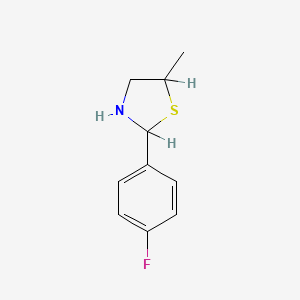
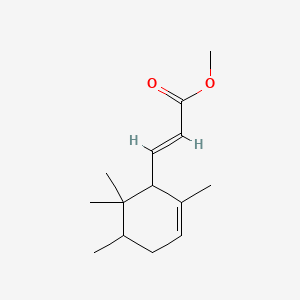
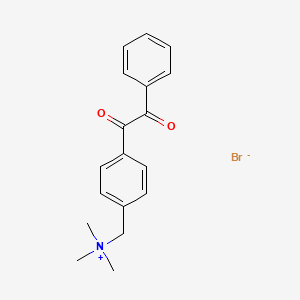
![dimethyl-[7-(methylamino)phenothiazin-3-ylidene]azanium;sulfate](/img/structure/B15178860.png)
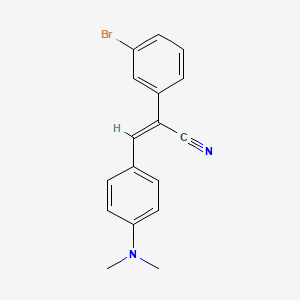
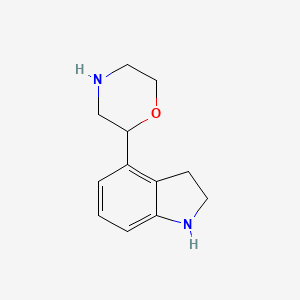
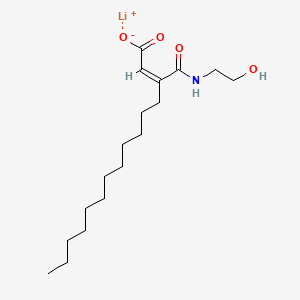
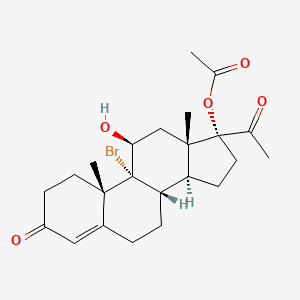
![4-[2-(4-Carboxy-2-chlorophenoxy)ethoxy]-3,5-dichlorobenzoic acid](/img/structure/B15178893.png)
